molecular formula C15H22FNO B10972953 2-fluoro-N,N-bis(2-methylpropyl)benzamide

2-fluoro-N,N-bis(2-methylpropyl)benzamide

Cat. No.: B10972953
M. Wt: 251.34 g/mol
InChI Key: POBJREIETHJNFR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Fluoro-N,N-bis(2-methylpropyl)benzamide (CAS: 541536-23-6) is a fluorinated benzamide derivative with the molecular formula C₁₅H₂₃FNO and a molecular weight of 252.34 g/mol. The compound features a fluorine atom at the ortho position of the benzene ring and two 2-methylpropyl (diisobutyl) groups attached to the nitrogen atom of the amide moiety (Fig. 1). Its IUPAC name is N,N-bis(2-methylpropyl)-2-fluorobenzamide, and it is commercially available under synonyms such as ST50923102 and AC1NNKBT .

Synthesis
The synthesis follows a standard acylation reaction:

Reagents: 2-Fluorobenzoyl chloride reacts with diisobutylamine (N,N-bis(2-methylpropyl)amine) in dichloromethane (DCM) in the presence of triethylamine as a base .

Work-up: The product is purified via column chromatography (silica gel, ethyl acetate/cyclohexane gradient) to yield a pure oil .

Properties

Molecular Formula

C15H22FNO

Molecular Weight

251.34 g/mol

IUPAC Name

2-fluoro-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C15H22FNO/c1-11(2)9-17(10-12(3)4)15(18)13-7-5-6-8-14(13)16/h5-8,11-12H,9-10H2,1-4H3

InChI Key

POBJREIETHJNFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-diisobutylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with diisobutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for 2-Fluoro-N,N-diisobutylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-diisobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a nitrile.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzamides.

    Oxidation: Products include nitriles or carboxylic acids.

    Reduction: Products include primary amines.

    Hydrolysis: Products include 2-fluorobenzoic acid and diisobutylamine.

Scientific Research Applications

2-Fluoro-N,N-diisobutylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-diisobutylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions with target molecules. The isobutyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

Compound Name Substituent (Benzene Ring) CAS Number Molecular Weight (g/mol) Key Applications
2-Fluoro-N,N-bis(2-methylpropyl)benzamide 2-Fluoro 541536-23-6 252.34 Research chemical
N,N-Diisobutyl-4-nitrobenzamide 4-Nitro 139680-47-0 278.35 Chemical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, hydroxylated N-substituent - ~237 Metal-catalyzed C–H activation
  • Electronic Effects : The electron-withdrawing fluorine atom in the ortho position enhances the electrophilicity of the carbonyl group compared to electron-donating groups (e.g., methyl or methoxy). This influences reactivity in nucleophilic acyl substitution or metal coordination .

N-Alkyl Substituent Variations

Compound Name N-Substituents Toxicity (LD₅₀ Trend) Key Observations
2-Fluoro-N,N-bis(2-methylpropyl)benzamide Diisobutyl Low (inferred) Reduced toxicity due to bulky substituents
N-Butyl-N-ethyl-3-phenyl-2-propenamide Butyl, ethyl High Higher insecticidal activity
3-Fluoro-N,N-bis(prop-2-en-1-yl)benzamide Diallyl Moderate Allyl groups enhance reactivity in cycloadditions
  • Toxicity Trends : Bulky N,N-diisobutyl groups reduce toxicity compared to smaller alkyl chains (e.g., ethyl or butyl) in phenyl-propenamides. This aligns with structure-activity relationships (SAR) where steric bulk decreases binding affinity to biological targets .
  • Solubility : Diisobutyl groups increase lipophilicity (logP ~3.5 estimated), reducing water solubility but enhancing membrane permeability. Hydrophilic substituents (e.g., hydroxypropyl in N,N-bis(2-hydroxypropyl)benzamide) improve aqueous solubility .

Research Findings and Trends

Synthetic Flexibility : The acylation method (benzoyl chloride + amine) is robust for generating diverse benzamides. Allyl or hydroxypropyl substituents enable further functionalization (e.g., cross-coupling or hydrogenation) .

SAR Insights: Bulky N-substituents (diisobutyl) reduce toxicity but may limit target engagement. Ortho-fluorine enhances metabolic stability compared to non-halogenated analogs .

Industrial Relevance : Commercial availability (4 suppliers for 2-fluoro-N,N-bis(2-methylpropyl)benzamide) underscores its utility in medicinal chemistry and materials science .

Biological Activity

2-Fluoro-N,N-bis(2-methylpropyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of a fluorine atom and two 2-methylpropyl substituents. This compound has garnered attention for its potential biological activities, which include interactions with various enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of 2-fluoro-N,N-bis(2-methylpropyl)benzamide, supported by data tables and relevant research findings.

  • IUPAC Name: 2-Fluoro-N,N-bis(2-methylpropyl)benzamide
  • Molecular Formula: C13H18FNO
  • Molecular Weight: 225.29 g/mol

The biological activity of 2-fluoro-N,N-bis(2-methylpropyl)benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the N,N-bis(2-methylpropyl) groups may influence its pharmacokinetic properties, including absorption and metabolism.

Biological Activity Overview

Research has demonstrated that compounds similar to 2-fluoro-N,N-bis(2-methylpropyl)benzamide exhibit various biological activities:

  • Enzyme Inhibition:
    • Compounds in the benzamide class have been studied for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), important targets in neurodegenerative diseases such as Alzheimer's.
    • Table 1: Inhibitory Concentration (IC50) Values for Related Benzamides
    CompoundAChE IC50 (µM)BACE1 IC50 (µM)
    Donepezil0.046Not applicable
    Tacrine8.0Not applicable
    2-Fluoro-N,N-bis(2-methylpropyl)benzamideTBDTBD
    Preliminary studies suggest that modifications in the benzamide structure can lead to significant variations in enzyme inhibition potency.
  • Antimicrobial Activity:
    • Similar fluoroaryl compounds have shown promising antimicrobial properties against various strains, including Staphylococcus aureus. The presence of fluorine is often associated with enhanced activity.
    • Table 2: Minimum Inhibitory Concentrations (MIC) for Fluoroaryl Compounds
    CompoundMIC (µM)
    MA-115616
    MA-111532
    MA-111664
  • Neuroleptic Activity:
    • Benzamides have been evaluated for their neuroleptic effects, particularly in treating psychosis. Compounds similar to 2-fluoro-N,N-bis(2-methylpropyl)benzamide may exhibit potential as antipsychotic agents due to their ability to modulate neurotransmitter systems.
    • A study indicated that certain benzamides were significantly more active than traditional antipsychotics like haloperidol.

Case Studies

  • Study on Neuroleptic Activity:
    • A series of benzamides were synthesized and tested for their effects on apomorphine-induced stereotyped behavior in rats. The most active compound demonstrated a significant reduction in stereotypic behaviors, suggesting strong neuroleptic potential.
  • Antimicrobial Evaluation:
    • In vitro studies assessed the antimicrobial efficacy of various fluoroaryl derivatives against S. aureus, revealing that structural modifications led to varying degrees of inhibition, emphasizing the role of fluorine in enhancing biological activity.

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